In Vitro Selectivity Profile: L-NIL vs. Aminoguanidine and 1400W
L-NIL exhibits a moderate and well-characterized selectivity profile for iNOS that differs quantitatively from both older (aminoguanidine) and newer (1400W) iNOS inhibitors. In purified human enzyme assays, L-NIL demonstrates an IC50 of 1.6 µM for iNOS, with selectivities of 49-fold over eNOS and 23-fold over nNOS [1]. In contrast, aminoguanidine shows an iNOS IC50 of 31 µM with only 11-fold selectivity over eNOS and 5.5-fold over nNOS, while 1400W displays an iNOS IC50 of 0.23 µM with exceptional selectivity over eNOS (>4000-fold) but more modest selectivity over nNOS (32-fold) [1]. This places L-NIL in a distinct 'moderate-selectivity' category, offering a balance that may be preferable when complete ablation of constitutive NOS activity is undesirable.
| Evidence Dimension | In vitro enzyme inhibition (iNOS IC50 and fold-selectivity over eNOS/nNOS) |
|---|---|
| Target Compound Data | iNOS IC50 = 1.6 µM; 49-fold selective vs. eNOS; 23-fold selective vs. nNOS |
| Comparator Or Baseline | Aminoguanidine: iNOS IC50 = 31 µM, 11-fold (eNOS), 5.5-fold (nNOS); 1400W: iNOS IC50 = 0.23 µM, >4000-fold (eNOS), 32-fold (nNOS) |
| Quantified Difference | L-NIL is ~19-fold more potent than aminoguanidine and ~7-fold less potent than 1400W at iNOS; selectivity profile is distinct from both. |
| Conditions | Purified human iNOS, eNOS, and nNOS enzymes in vitro; competitive inhibition assay |
Why This Matters
This data guides selection by providing a quantitative basis for choosing a 'moderately selective' inhibitor (L-NIL) versus a 'weakly selective' (aminoguanidine) or 'ultra-selective' (1400W) tool, which can influence interpretation of results in complex biological systems.
- [1] Boyd CS, Cunnington C, Cuzzocrea S, Thiemermann C. Table 2: Comparison of NOS inhibitors. In: Hesslinger C, Strub A, Boer R, et al. Inhibition of inducible nitric oxide synthase in respiratory diseases. Biochem Soc Trans. 2009;37(Pt 4):886-891. [PMC2765327] View Source
